Technical Whitepaper: 9,9-dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine (CAS 1263001-82-6)
Technical Whitepaper: 9,9-dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine (CAS 1263001-82-6)
Core Applications in Optoelectronics and Bioconjugate Probe Development
As a Senior Application Scientist, I have structured this guide to bridge the gap between materials science and pharmaceutical development. While 9,9-dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine (CAS 1263001-82-6) is primarily classified as a small molecule semiconductor building block [3], its unique photophysical properties make it a highly versatile core for both Organic Light Emitting Diodes (OLEDs) and advanced two-photon fluorescent probes used in in vivo biological imaging [4].
This whitepaper details the structural causality, synthesis methodologies, and cross-disciplinary applications of this critical secondary arylamine.
Structural Rationale & Physicochemical Profiling
The molecular architecture of CAS 1263001-82-6 is not arbitrary; every functional group serves a distinct photophysical and chemical purpose:
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The Fluorene Core: Provides a rigid, planar biphenyl system that ensures a high fluorescence quantum yield and an exceptional two-photon absorption (TPA) cross-section.
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9,9-Dimethyl Substitution: Unsubstituted 9H-fluorene possesses acidic protons at the C9 position. Under operational stress, these can oxidize to form fluorenone, creating a "keto defect" that quenches fluorescence. The 9,9-dimethyl capping completely blocks this degradation pathway. Furthermore, the steric bulk of the methyl groups prevents intermolecular π−π stacking, mitigating Aggregation-Caused Quenching (ACQ).
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Naphthalen-2-yl Amine Moiety: The naphthyl group extends the π -conjugation network beyond what a simple phenyl group can offer. This structural extension raises the Highest Occupied Molecular Orbital (HOMO) energy level, lowering the ionization potential to facilitate highly efficient hole transport [3].
Quantitative Physicochemical Data
The following table synthesizes the critical parameters required for both synthetic planning and vacuum thermal evaporation (VTE) in device fabrication [1, 2].
| Parameter | Value | Technical Significance |
| CAS Number | 1263001-82-6 | Primary identifier for procurement and regulatory compliance. |
| Molecular Formula | C₂₅H₂₁N | Defines the stoichiometric mass for synthetic scaling. |
| Molecular Weight | 335.44 g/mol | Optimal mass range for stable vacuum sublimation. |
| Boiling Point | 525.6 ± 29.0 °C (Predicted) | Indicates extreme thermal stability, crucial for OLED longevity. |
| Density | 1.17 – 1.20 g/cm³ | Influences thin-film morphology and solid-state packing density. |
| Category | Secondary Arylamine | Acts as a potent electron donor in push-pull fluorophores. |
Synthesis Methodology: Buchwald-Hartwig Cross-Coupling
To synthesize this secondary arylamine with high purity (>98%), a Buchwald-Hartwig amination is the industry standard. The protocol below is designed as a self-validating system , ensuring that intermediate failures are caught before downstream processing.
Reagents & Catalyst Selection Causality
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Substrates: 2-bromo-9,9-dimethylfluorene (1.0 eq) and 2-naphthylamine (1.1 eq).
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Catalyst: Pd₂(dba)₃ (0.02 eq). Provides a stable, zero-valent palladium source.
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Ligand: BINAP (0.04 eq). The bidentate nature of BINAP is critical here; it enforces a specific steric geometry around the Pd center that heavily favors mono-arylation, preventing the secondary amine product from undergoing a second coupling to form an unwanted tertiary amine.
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Base: Sodium tert-butoxide (NaOtBu) (1.5 eq). Required to deprotonate the coordinated amine during the catalytic cycle.
Step-by-Step Protocol
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Preparation & Degassing: Charge a flame-dried Schlenk flask with 2-bromo-9,9-dimethylfluorene, 2-naphthylamine, Pd₂(dba)₃, BINAP, and NaOtBu. Add anhydrous toluene (0.2 M).
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Causality: Toluene is chosen for its high boiling point and non-coordinating nature.
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Validation Checkpoint: Subject the mixture to three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand.
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Catalytic Activation & Reaction: Heat the reaction mixture to 110 °C under an argon atmosphere for 12 hours.
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Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 9:1). The reaction is complete when the UV-active spot of the aryl bromide (R_f ~0.8) is entirely replaced by the secondary amine product (R_f ~0.5).
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Workup: Cool to room temperature. Quench with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
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Causality: Brine washing removes residual NaOtBu and water-soluble palladium salts.
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Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 100% Hexane to 95:5 Hexane:EtOAc).
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Validation Checkpoint: Analyze fractions via HPLC. Only pool fractions exhibiting >98% purity at 254 nm. Recrystallize from ethanol to yield the final product as a light orange/red crystalline powder [3].
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Fig 1: Buchwald-Hartwig cross-coupling workflow for synthesizing CAS 1263001-82-6.
Advanced Applications
Optoelectronics: Hole Transport Materials (HTM)
In OLED architectures, CAS 1263001-82-6 acts as a highly efficient Hole Transport Layer (HTL). The secondary amine's lone pair is heavily delocalized across the fluorene and naphthalene π -systems. When an electric field is applied, this delocalization stabilizes the radical cation (hole) formed during charge injection. The rigid 9,9-dimethylfluorene backbone ensures high hole mobility by maintaining optimal intermolecular orbital overlap in the solid state without succumbing to excimer-induced emission quenching.
Drug Development: Two-Photon Fluorescent Probes
For drug development professionals and chemical biologists, fluorene-amines are highly prized for biological imaging due to their massive two-photon absorption (TPA) cross-sections [4].
While primary amines are often converted directly into reactive isothiocyanates for bioconjugation, secondary arylamines like 1263001-82-6 serve as powerful electron donors in Donor- π -Acceptor (D- π -A) architectures.
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The Logic: By functionalizing the C7 position of the fluorene core with an electron-withdrawing group (e.g., a benzothiazole or cyanoacrylate moiety), researchers create a "push-pull" fluorophore.
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The Result: Intramolecular charge transfer (ICT) shifts the emission spectrum into the near-infrared (NIR) window. This allows for deep tissue penetration, minimal cellular autofluorescence, and high-resolution 3D mapping of vascular targets or drug-delivery liposomes in vivo [4].
Fig 2: Pathway for adapting the fluorene-amine core into a two-photon bio-probe.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized or procured compound, the following self-validating analytical suite must be employed:
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¹H NMR (400 MHz, CDCl₃): Look for the diagnostic singlet of the 9,9-dimethyl protons at ~1.4–1.5 ppm (integrating to 6H). The broad singlet of the secondary amine (N-H) should appear around 5.8–6.2 ppm, though this is subject to hydrogen bonding and concentration.
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High-Performance Liquid Chromatography (HPLC): Utilize a C18 reverse-phase column with a gradient of Acetonitrile/Water. The compound must elute as a single sharp peak with an Area Under Curve (AUC) >98% at an absorption wavelength of 254 nm.
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Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ must be observed at m/z 336.4, confirming the structural mass of the target compound.
References
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LookChem. "Cas 1263001-82-6, 9,9-dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine Database." LookChem. Available at: [Link]
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Morales AR, Schafer-Hales KJ, Marcus AI, Belfield KD. "Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging." Bioconjugate Chemistry, 2008. Available at:[Link]
